2-Vinyl-4-phenyl-3-butyn-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(2-phenylethynyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H12O/c1-2-11(10-13)8-9-12-6-4-3-5-7-12/h2-7,11,13H,1,10H2 |
InChI Key |
PXRSHSUMZYVCDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Contextualization of 2 Vinyl 4 Phenyl 3 Butyn Ol Within Unsaturated Hydrocarbon Chemistry
2-Vinyl-4-phenyl-3-butyn-ol is an unsaturated alcohol with the chemical formula C₁₂H₁₂O. Its structure is characterized by a four-carbon backbone that features a terminal vinyl group (C=C), an internal alkyne (C≡C) conjugated to a phenyl group, and a hydroxyl (-OH) group at the allylic and propargylic position. This unique arrangement classifies the molecule as a conjugated enynol.
The core of the molecule is a butynol (B8639501) chain substituted with both vinyl and phenyl groups. The strategic placement of the hydroxyl group at the C-2 position makes it a secondary alcohol, situated adjacent to both the vinyl and the alkynyl functionalities. This positioning is critical to its chemical reactivity. The presence of the phenyl group attached to the alkyne modulates the electronic properties of the π-system, while the vinyl group extends the conjugation, creating an electron-rich enyne system that is a valuable motif in organic synthesis. researchgate.net
Table 1: Structural Features of this compound
| Feature | Description | Classification |
|---|---|---|
| Backbone | Four-carbon chain with unsaturation | Butynol derivative |
| Functional Groups | Hydroxyl (-OH), Vinyl (CH₂=CH-), Phenyl (C₆H₅-), Alkyne (-C≡C-) | Unsaturated Alcohol |
| Key System | Conjugated vinyl and alkyne groups (enyne) | Conjugated Enyne |
| Alcohol Type | Secondary, at a propargylic/allylic position | Propargylic/Allylic Alcohol |
Significance of Conjugated Systems Vinyl and Alkyne and Terminal Alkynols in Synthetic Design
The synthetic utility of 2-Vinyl-4-phenyl-3-butyn-ol is derived directly from its combination of a conjugated enyne system and a propargylic alcohol. Each component offers distinct and powerful opportunities for synthetic transformations.
Conjugated Enyne Systems: Conjugated enynes are highly prized in organic synthesis due to their rich and diverse reactivity. researchgate.netrsc.org They serve as fundamental building blocks for constructing larger, more complex molecular frameworks. researchgate.net The high energy stored in the alkyne bond can be harnessed to drive transformations that might otherwise be thermodynamically unfavorable. nih.gov Transition-metal catalysis is a common and powerful method for activating enyne systems, enabling a wide array of reactions including:
Cross-Coupling Reactions: Methods like Sonogashira coupling are traditionally used to form enyne systems, highlighting their importance as synthetic targets and intermediates. organic-chemistry.org
Cycloadditions and Cycloisomerizations: The conjugated π-system is an ideal substrate for reactions that form new rings, a key step in the synthesis of many natural products and pharmaceuticals. nih.gov
Dimerization and Cross-Dimerization: Reactions of enynes with dienes, for instance, can lead to the formation of conjugated tetraenes, which are valuable polyene intermediates. rsc.org
Terminal and Propargylic Alkynols: Alkynols, particularly those with the hydroxyl group adjacent to the triple bond (propargylic alcohols), are exceptionally versatile intermediates. The alkyne can be considered a synthetic equivalent of a ketone or aldehyde, offering a less polar and less electrophilic alternative that expands the scope of compatible reaction conditions. nih.gov The hydroxyl group provides a crucial handle for several synthetic strategies:
Directing Group: The -OH group can direct the stereochemical outcome of reactions on the adjacent alkyne or alkene.
Nucleophilic and Electrophilic Activation: The alcohol can be deprotonated to act as a nucleophile or protonated and eliminated to form a reactive cationic intermediate.
Asymmetric Synthesis: The synthesis of optically active propargylic alcohols is well-established, making them valuable chiral building blocks for producing enantiomerically pure complex molecules. rsc.org
The combination of these features in this compound makes it a substrate ripe for stereoselective transformations, allowing for the construction of multiple C-C and C-heteroatom bonds with high degrees of control. organic-chemistry.orgbohrium.com
Overview of Research Trajectories for 2 Vinyl 4 Phenyl 3 Butyn Ol
Retrosynthetic Analysis and Strategic Disconnections for the this compound Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For a molecule like 2-vinyl-4-phenyl-3-butyn-2-ol (a likely isomer of the target compound), several strategic disconnections can be proposed.
The primary disconnections for the 2-vinyl-4-phenyl-3-butyn-2-ol framework are:
C2-C3 Bond Disconnection: This approach, based on nucleophilic addition to a carbonyl, is a classic strategy for forming tertiary alcohols. It disconnects the molecule into a phenylacetylene (B144264) anion and 1-buten-3-one. The forward synthesis would involve the addition of a phenylacetylide (as a lithium or Grignard reagent) to the vinyl ketone.
C4-Phenyl Bond Disconnection: This strategy utilizes powerful transition metal-catalyzed cross-coupling reactions. The disconnection is made at the sp-sp2 carbon bond, leading to precursors like iodobenzene (B50100) and a terminal alkyne, 2-vinyl-3-butyn-2-ol. The forward synthesis would typically be a Sonogashira coupling.
C2-Vinyl Bond Disconnection: This disconnection suggests the addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide or vinyllithium) to an alkynyl ketone, specifically 4-phenyl-3-butyn-2-one. This is another robust method for carbon-carbon bond formation at a carbonyl center.
Table 1: Proposed Retrosynthetic Routes for 2-Vinyl-4-phenyl-3-butyn-2-ol
| Disconnection Strategy | Bond Cleaved | Precursors | Forward Reaction Type |
|---|---|---|---|
| Acetylide Addition | C2—C3 | Phenylacetylene + 1-Buten-3-one | Nucleophilic Acetylide Addition |
| Cross-Coupling | C4—Phenyl | Iodobenzene + 2-Vinyl-3-butyn-2-ol | Sonogashira Coupling |
| Vinyl Addition | C2—Vinyl | 4-Phenyl-3-butyn-2-one + Vinyl Grignard | Grignard Reaction |
Chemo- and Regioselective Synthesis of this compound Precursors
The synthesis of 4-aryl-2-methyl-3-butyn-2-ols, an analogue of the target's precursor, is well-documented via Sonogashira coupling. This reaction couples a terminal alkyne with an aryl halide. For instance, 2-methyl-3-butyn-2-ol (B105114) can be coupled with iodobenzene using a palladium-copper catalyst system to yield 2-methyl-4-phenyl-3-butyn-2-ol. This methodology is highly chemo- and regioselective, as the reaction occurs specifically between the terminal alkyne and the aryl halide, leaving other functional groups intact. A similar approach could be envisioned for synthesizing the precursor 2-vinyl-3-butyn-2-ol.
Another key precursor, 4-phenyl-3-butyn-2-one, can be synthesized through the oxidation of the corresponding secondary alcohol, 4-phenyl-3-butyn-2-ol. nih.gov The selective synthesis of this secondary alcohol is often achieved through the Sonogashira coupling of phenylacetylene and an appropriate acetylenic partner, or by the addition of acetaldehyde (B116499) to a phenylacetylide reagent.
Stereoselective Approaches to this compound Synthesis
The C2 carbon in 2-vinyl-4-phenyl-3-butyn-2-ol is a stereocenter, necessitating stereoselective methods to produce enantiomerically pure forms of the molecule.
Enantioselective and Diastereoselective Synthesis of this compound
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. For chiral secondary alcohols structurally related to our target, lipase-catalyzed acylation has proven effective. In the kinetic resolution of racemic 4-phenyl-3-butyn-2-ol, one enantiomer is selectively acylated by a lipase, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as the unreacted alcohol). nih.gov Lipases such as Amano AK and those from Pseudomonas cepacia are commonly employed for resolving propargylic and allylic alcohols using vinyl acetate or other acyl donors. nih.govorgsyn.orgresearchgate.netnih.gov
For the synthesis of epoxy alcohols with multiple contiguous stereocenters, diastereoselective epoxidation methods are crucial. google.comgoogle.com While not directly applicable to the final target, these methods highlight the importance of controlling stereochemistry in complex alcohol synthesis. An asymmetric vinyl addition to an α,β-unsaturated aldehyde can generate a chiral allylic zinc alkoxide, which can then undergo diastereoselective epoxidation. google.com
Chiral Catalyst Development for this compound Formation
The development of effective chiral catalysts is paramount for enantioselective synthesis. In the context of producing chiral alcohols, both enzymatic and small-molecule catalysts are utilized.
Enzymatic Catalysts: Lipases are widely used for the kinetic resolution of alcohols. Their effectiveness stems from their ability to differentiate between the enantiomers of a chiral substrate in a highly selective manner. Lipase Amano AK, for example, is used in the kinetic resolution of propargyl alcohols like (±)-3-butyn-2-ol. nih.gov
Chiral Small-Molecule Catalysts: Non-enzymatic chiral catalysts have been developed for asymmetric acyl transfer reactions. Amidine-based catalysts have been shown to be effective in the kinetic resolution of secondary benzylic alcohols. nih.gov For related transformations, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been used to catalyze enantioselective rearrangements of vinyl ethers, which can be precursors to chiral chromanols. researchgate.net The development of such catalysts for the direct asymmetric synthesis of tertiary propargylic alcohols remains an active area of research.
Table 2: Selected Chiral Catalysts for Stereoselective Alcohol Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Reference |
|---|---|---|---|---|
| Enzyme | Lipase Amano AK | Kinetic Resolution | (±)-3-Butyn-2-ol | nih.gov |
| Enzyme | Lipase from Pseudomonas cepacia (PCL) | Kinetic Resolution | 2-Phenyl-1-propanol | researchgate.net |
| Small Molecule | Amidine-based catalyst (Cl-PIQ 2) | Kinetic Resolution | 4-Phenyl-3-butyn-2-ol | nih.gov |
| Metal Complex | Chiral N,N'-dioxide/Fe(OTf)₂ | Asymmetric Rearrangement | 2-(Phenyl(vinyloxy)methyl)phenol | researchgate.net |
Catalytic Methodologies in the Formation of the this compound Core
Catalytic methods, particularly those involving transition metals, are indispensable for efficiently constructing the carbon skeleton of this compound.
Transition Metal-Catalyzed Coupling Reactions for Vinyl and Alkyne Moieties
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. eie.gr
Sonogashira Coupling: The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. eie.grchemie-brunschwig.ch This reaction, typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, is highly efficient for creating aryl-alkyne bonds. The synthesis of 4-aryl-3-butyn-2-ols is a classic application, where an aryl iodide is coupled with 3-butyn-2-ol (B105428) in the presence of catalysts like Pd(PPh₃)₂Cl₂ and CuI, and a base such as triethylamine. rsc.org The proposed synthesis of this compound via the C4-Phenyl disconnection strategy would rely heavily on this methodology.
Other Coupling Reactions: While Sonogashira is ideal for the alkyne-aryl bond, other named reactions are crucial for different synthetic strategies. The Suzuki-Miyaura reaction (coupling organoboron compounds with halides) and the Negishi reaction (coupling organozinc compounds with halides) are also foundational methods for forming sp²-sp² or sp²-sp³ carbon-carbon bonds and could be adapted for precursor synthesis. eie.grchemie-brunschwig.ch
Table 3: Typical Conditions for Sonogashira Coupling to Synthesize Arylalkynols
| Aryl Halide | Alkyne Precursor | Catalyst System | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 2-Methyl-4-phenyl-3-butyn-2-ol | 65-78% | |
| p-Chloroiodobenzene | 3-Butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Et₃N / DMSO | 4-(p-Chlorophenyl)-3-butyn-2-ol | High | rsc.org |
| Aryl Iodides | 3-Butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Et₃N / DMSO | 4-Aryl-3-butyn-2-ols | N/A | rsc.org |
Organocatalysis in the Synthesis of this compound
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers significant advantages, including reduced toxicity, lower costs, and stability towards moisture and oxygen. While specific organocatalytic routes to this compound are not extensively documented, the synthesis of related propargyl derivatives provides a strong precedent for its potential application.
One plausible strategy involves the asymmetric addition of a nucleophile to a corresponding enone. For instance, organocatalysts have been successfully employed in the asymmetric formal [4+3] annulation of isoxazoles with enynol ethers, proceeding through a 6π electrocyclization. nih.gov This highlights the ability of organocatalysts to facilitate complex, stereoselective transformations in structures containing both alkene and alkyne functionalities.
Another relevant approach is the organocatalyzed rearrangement of propargyl vinyl ethers (PVEs). Research has shown that imidazole, a simple organocatalyst, can effectively catalyze the transformation of PVEs into multisubstituted salicylaldehydes under microwave irradiation. researchgate.netscispace.com This domino reaction, involving a propargyl Claisen rearrangement, demonstrates that organocatalysts can mediate complex intramolecular rearrangements. A hypothetical synthesis for this compound could potentially involve the formation and subsequent rearrangement of a carefully designed propargyl vinyl ether, catalyzed by an organic molecule.
Furthermore, chiral organocatalysts are instrumental in preparing optically active propargylic alcohols. The use of chiral Lewis bases to promote the addition of silane (B1218182) reagents to aldehydes is a known strategy for achieving high enantioselectivity. mdpi.com
Table 1: Examples of Organocatalytic Reactions Relevant to Propargylic Systems
| Reaction Type | Catalyst | Substrates | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Rearrangement | Imidazole | Propargyl Vinyl Ethers | Salicylaldehydes | Microwave-assisted, domino reaction | researchgate.netscispace.com |
| [4+3] Annulation | Chiral Zinc-Pybox Complex | Isoxazoles, Enynol Ethers | 2H-Azepines | Asymmetric 6π electrocyclization | nih.gov |
Sustainable and Green Chemistry Approaches to this compound Synthesis
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. rawsource.com This involves considerations such as solvent choice, atom economy, and waste reduction, all of which are pertinent to the synthesis of this compound.
Solvent-Free and Aqueous Medium Syntheses
Eliminating volatile organic solvents is a primary goal of green chemistry. benthamscience.com Research into related alkynol syntheses demonstrates the feasibility of solvent-free and aqueous conditions.
Solvent-Free Synthesis: Several methodologies have been developed that proceed without any solvent. A nickel-catalyzed regioselective addition of thiols to terminal alkynes has been shown to be efficient under solvent-free conditions, producing β-vinyl sulfides. acs.org Similarly, the hydrophosphination of alkynes to furnish vinyl phosphines can proceed simply by thermal treatment in the absence of both solvents and catalysts. rsc.org A simple and efficient method for the regioselective synthesis of homopropargyl alcohols involves the magnesium-mediated reaction of propargyl bromide with carbonyl compounds under solvent-free conditions. benthamscience.com These examples suggest that a potential final step in the synthesis of this compound, such as the addition of a vinyl group to phenylacetylene, could be designed to operate without a solvent.
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organometallic reactions are traditionally sensitive to water, modern catalysis has made significant strides in developing water-tolerant systems. The synthesis of vinyl selenides from terminal alkynes, for example, has been shown to be strongly accelerated by water. mdpi.com Studies have also demonstrated the synthesis of salicylaldehydes from vinyl enaminones and alkynes in an aqueous dichloroethane medium. researchgate.net These findings support the possibility of developing an aqueous-based synthesis for this compound, particularly for steps involving nucleophilic additions or coupling reactions.
Atom Economy and Waste Reduction in this compound Production
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. numberanalytics.com Reactions with high atom economy, such as additions and rearrangements, are preferable as they generate minimal waste.
The synthesis of enynol structures, such as this compound, can be designed to be highly atom-economic. For example, gold-catalyzed coupling reactions of enynals and enynols exhibit high atom economy and proceed under mild conditions. acs.orgresearchgate.net Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly effective at maximizing atom economy. Indium-catalyzed tandem cycloisomerization of 1,6-enynes is a prime example of an atom-economic transformation that constructs complex bicyclic structures efficiently. researchgate.net
Waste reduction is also achieved by using catalytic rather than stoichiometric reagents and by minimizing purification steps. The development of recyclable catalytic systems, such as a silver-based ionic liquid system for the hydration of propargylic alcohols, is a key strategy for sustainable production. acs.org
Table 2: Atom-Economic Reactions for Enynol and Related Structures
| Reaction Type | Catalyst | Key Feature | Reference |
|---|---|---|---|
| Enynal/Enynol Coupling | Gold-based catalysts | High atom economy, operational simplicity | acs.orgresearchgate.net |
| Tandem Cycloisomerization | Indium(III) halides | Smooth 5-exo-dig regioselectivity | researchgate.net |
Flow Chemistry and Continuous Processing for Scalable Production of this compound
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. allfordrugs.com These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.org These benefits are highly relevant for the potential large-scale production of this compound.
The synthesis and modification of propargylic alcohols have been successfully translated to continuous flow systems. A notable example is the continuous flow production of α-alkylidene cyclic carbonates, which are derived from the coupling of CO2 with propargylic alcohols. rsc.orgrsc.org This process achieves quantitative conversions in minutes and demonstrates the potential for high-throughput manufacturing of propargylic alcohol derivatives. The setup allows for easy integration with subsequent transformations, enabling multi-step syntheses without intermediate purification. rsc.org
Table 3: Comparison of Batch vs. Flow Processing for Chemical Synthesis
| Feature | Batch Processing | Flow Chemistry / Continuous Processing | Reference |
|---|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward by extending operation time | rsc.org |
| Safety | Higher risk with exotherms/hazardous materials | Enhanced due to small reactor volume | allfordrugs.comrsc.org |
| Heat & Mass Transfer | Often inefficient and inconsistent | Superior and highly efficient | mdpi.com |
| Process Control | Limited control over gradients | Precise control of temperature, pressure, time | allfordrugs.com |
| Integration | Difficult to connect multiple steps | "Telescoping" of reactions is feasible | acs.org |
Electrophilic and Nucleophilic Reactivity at the Unsaturated Centers of this compound
The electronic landscape of this compound is characterized by the presence of multiple unsaturated centers: a vinyl group and a phenyl-substituted alkyne, in addition to a hydroxyl group. This arrangement allows for a diverse range of electrophilic and nucleophilic reactions.
The alkyne moiety, with its electron-rich triple bond, is susceptible to electrophilic attack. For instance, halogenation reactions provide a pathway to functionalized enones. The reaction of a related compound, 2-phenylbut-3-yn-2-ol, with iodine and iodic acid in refluxing methanol (B129727) leads to a 1,2-phenyl shift, yielding (Z)-4-iodo-2-phenylbut-3-en-2-one. escholarship.org This transformation highlights the ability of the phenyl group to migrate upon formation of an iodonium (B1229267) ion intermediate.
The hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile. This reactivity is harnessed in the synthesis of propargyl vinyl ethers, precursors for Claisen rearrangements. csic.es Furthermore, the acetylenic proton can be removed by a strong base, generating an acetylide that can participate in nucleophilic additions.
Cycloaddition Reactions Involving this compound
The vinyl and alkynyl functionalities of this compound render it an interesting substrate for various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic frameworks.
Diels-Alder and [2+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, typically involves a conjugated diene and a dienophile. While this compound itself is not a classic diene, its derivatives can participate in such reactions. For instance, vinylallenes generated from related propargyl systems exhibit exceptional reactivity in Diels-Alder cycloadditions due to their locked s-cis conformation. mit.edu These reactions can proceed with normally unreactive dienophiles. mit.edutsijournals.com
Transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes offer a powerful alternative to thermal Diels-Alder reactions, often proceeding under milder conditions. williams.edu Nickel-catalyzed cycloadditions, for example, are relatively insensitive to the electronic properties of the substrates, expanding the scope of these transformations. williams.edu
[2+2] cycloadditions involving alkynes can be induced by various stimuli, including photochemical and metal-catalyzed conditions. A notable example involves the reaction of a ruthenabenzene complex with propynols, including 2-phenyl-3-butyn-2-ol (B89498), which proceeds via a hydrogen-bonding-induced [2+2] cycloaddition to form η3-allyl structures. xmu.edu.cn
1,3-Dipolar Cycloadditions (e.g., Huisgen Cycloaddition)
1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. core.ac.uknih.gov The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a prominent example of "click chemistry." While this compound does not have a terminal alkyne, related propargylic alcohols are readily employed in these reactions. lookchem.com For instance, 2-phenyl-3-butyn-2-ol is used in copper(II)-promoted cycloadditions to azides to form triazoles. lookchem.com The reaction conditions for these cycloadditions can often be mild, with some proceeding at or below room temperature. clockss.org
Nitrile oxides, another class of 1,3-dipoles, can also react with alkynes. Intramolecular 1,3-dipolar cycloadditions of nitrile oxides generated from nitro-alkynes can lead to the formation of fused isoxazole (B147169) derivatives. clockss.org
Rearrangement Reactions of this compound
Propargylic alcohols and their derivatives are known to undergo a variety of rearrangement reactions, often leading to valuable synthetic intermediates. One of the most significant is the Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. The iodonium ion-induced rearrangement of 2-phenylbut-3-yn-2-ol, mentioned earlier, is a variation of this process. escholarship.org
The Claisen rearrangement of propargyl vinyl ethers, derived from propargylic alcohols like this compound, provides a route to allenic aldehydes and ketones. csic.es These rearrangements can be promoted thermally or by Lewis acids, such as organoaluminum reagents. csic.esoup.com Gold(I) catalysts have also been shown to effectively catalyze the propargyl Claisen rearrangement. csic.es
Oxidative and Reductive Transformations of this compound
The unsaturated functionalities and the alcohol group in this compound are susceptible to both oxidative and reductive transformations.
Oxidative Transformations: The alcohol moiety can be oxidized to the corresponding ketone, 4-phenyl-3-butyn-2-one, using standard oxidizing agents. This ketone is a valuable intermediate in its own right, participating in reactions such as conjugate additions. nih.gov
Reductive Transformations: The reduction of the alkyne and vinyl groups can be achieved through catalytic hydrogenation. The hydrogenation of the related 3-butyn-2-ol over a Pd/Al2O3 catalyst can yield a mixture of products, including the partially hydrogenated 3-buten-2-ol (B146109) and the fully saturated 2-butanol, as well as the isomerized product 2-butanone. hw.ac.uk The selective reduction of the triple bond to a double bond or the complete saturation to an alkane can often be controlled by the choice of catalyst and reaction conditions. For instance, the reduction of 4-phenyl-3-butyn-2-one can be achieved using ene-reductases to yield 4-phenyl-2-butanone. researchgate.net The reductive metabolism of the related trans-4-phenyl-3-buten-2-one in vivo primarily leads to the double bond-reduced product, 4-phenyl-2-butanone. nih.gov
Metal-Catalyzed Transformations of this compound
Metal catalysts play a crucial role in unlocking the synthetic potential of this compound and related propargylic alcohols.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental in C-C bond formation. While this compound itself is not a typical substrate for direct coupling, its derivatives can be employed. For example, palladium-catalyzed reactions involving aryl to vinyl 1,4-palladium migration have been developed for the synthesis of unsymmetrical 1,3-enynes using related propargylic alcohols. dicp.ac.cn
Gold and silver catalysts are particularly effective in activating alkynes towards nucleophilic attack. Gold(I)-catalyzed reactions of donor/acceptor carbenoids with propargyl alcohols can lead to the formation of dihydrofuran derivatives through a cascade of oxonium ylide formation, williams.edudicp.ac.cn-sigmatropic rearrangement, and cycloisomerization. emory.edu
Copper catalysts are widely used in click chemistry for the synthesis of triazoles from alkynes and azides. lookchem.comacs.org Copper(I) chloride can also mediate the carbometallation of propargylic alcohols with Grignard reagents, leading to the regio- and stereo-defined synthesis of highly substituted allylic alcohols. rsc.org
Iridium(I) catalysts have been employed in the [3+3] cyclization of 2-indolylmethanols with vinylcyclopropanes, which can be generated from related unsaturated systems, to form tetrahydrocarbazole frameworks. nih.gov
The following table summarizes some of the key metal-catalyzed transformations involving this compound and its analogs:
| Catalyst System | Reaction Type | Product Class | Reference |
| Pd(OAc)2 / SPhos | Aryl to Vinyl 1,4-Migration | Unsymmetrical 1,3-enynes | dicp.ac.cn |
| Ni(COD)2 | [4+2] Cycloaddition | Fused Ring Systems | williams.edu |
| Ru Complex | [2+2] Cycloaddition | η3-Allyl Structures | xmu.edu.cn |
| Au(I) / Rh2(S-DOSP)4 | Vinylogous [3+2] Cycloaddition | Dihydrofuran Derivatives | emory.edu |
| Cu(II) | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | lookchem.com |
| CuCl | Carbometallation | Substituted Allylic Alcohols | rsc.org |
| Ir(I) | [3+3] Cyclization | Tetrahydrocarbazoles | nih.gov |
Hydrofunctionalization Reactions
Hydrofunctionalization, the addition of an H-E bond (where E is a heteroatom or a carbon/hydrogen atom) across an unsaturated C-C bond, is a fundamental transformation in organic synthesis. nih.gov For alkynes like this compound, this reaction class offers a direct route to functionalized alkenes. unipd.it Catalysis for these reactions can be achieved with various transition metals, including ruthenium, manganese, and gold. nih.govunipd.itacs.org
The mechanism of hydrofunctionalization often begins with the coordination of the alkyne to the metal center. unipd.it For ruthenium-catalyzed hydroalkoxylation, isotopic labeling and kinetic studies have pointed to the formation of a vinylidene intermediate as the probable rate-limiting step of the catalytic cycle. acs.org In some cases, particularly with ruthenium catalysts featuring a pendent amine, the ligand can actively participate in proton-transfer steps, which is crucial for catalytic efficiency. acs.org
Manganese-catalyzed systems have also been explored for the hydrofunctionalization of unsaturated C-C bonds. nih.gov For instance, the hydration of 4-phenyl-3-butyn-2-one, a structurally related α,β-acetylenic ketone, has been achieved, suggesting that the corresponding alkene from semihydrogenation could be a reaction intermediate. nih.gov While a definitive mechanistic proposal is not always presented, a radical pathway is often considered plausible for these manganese-catalyzed reactions. nih.gov
Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. unipd.it The general mechanism for gold-catalyzed hydrofunctionalization involves the π-activation of the alkyne by the gold catalyst, making it susceptible to attack by a nucleophile (HNu). This is followed by a protonolysis step that regenerates the active catalyst and yields the vinyl product. unipd.it
| Catalyst System | Reaction Type | Key Mechanistic Feature | Applicable Substrate Class |
| Ruthenium Complexes | Hydroalkoxylation | Vinylidene formation as rate-limiting step. acs.org | Alkynols. acs.org |
| Manganese Complexes | Hydration | Potential radical pathway; alkene intermediate. nih.gov | α,β-Acetylenic ketones. nih.gov |
| Gold Complexes | General Hydrofunctionalization | π-Activation of alkyne followed by nucleophilic attack. unipd.it | Terminal and internal alkynes. unipd.it |
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the vinyl and phenyl-alkynyl moieties of this compound make it a suitable substrate for such transformations. The Sonogashira and Suzuki-Miyaura couplings are among the most important reactions in this class. sci-hub.sechemie-brunschwig.ch
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. walisongo.ac.idorganic-chemistry.org This method is one of the most direct ways to construct sp²–sp carbon–carbon bonds. nih.gov The reaction is believed to proceed through two independent catalytic cycles: a palladium cycle and a copper cycle. sci-hub.se The generally accepted mechanism involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. sci-hub.se
While this compound itself is not a terminal alkyne, related propargylic alcohols like 2-methyl-3-butyn-2-ol are frequently used as acetylene (B1199291) surrogates in Sonogashira reactions. sci-hub.setandfonline.com For example, 2-methyl-3-butyn-2-ol can be coupled with aryl halides, and the resulting product can be deprotected under basic conditions to reveal a terminal alkyne, which can then undergo a second coupling in the same pot. sci-hub.se
| Catalyst/Co-catalyst | Base | Solvent | Temperature | Substrate Example | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Room Temp. | 2-Methyl-3-butyn-2-ol + Aryl Iodides | walisongo.ac.id |
| Nanosized MCM-41-Pd / CuI | Triethylamine | Toluene / NMP | 50-100 °C | Phenylacetylene + Aryl Halides | nih.gov |
| Pd(OAc)₂ / PPh₃ / CuI | N-methylmorpholine | - | - | 5-Iodovanillin + 2-Methyl-3-butyn-2-ol | tandfonline.com |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl, vinyl, or alkynyl halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is a versatile method for creating C-C bonds to form biaryls, styrenes, or conjugated systems. libretexts.org The key advantages of the Suzuki coupling include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron reagents. chemie-brunschwig.ch
The catalytic cycle typically starts with the oxidative addition of the halide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boron compound is transferred to the palladium center, and the final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. libretexts.org The vinyl group of this compound could potentially participate in Suzuki-Miyaura reactions if converted to a vinyl halide or a vinyl boronic acid derivative.
Reaction Kinetics and Thermodynamics of this compound Derivatization
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity. Kinetic studies can elucidate reaction mechanisms by identifying rate-limiting steps and determining the order of reaction with respect to each component. acs.orgacs.org For example, in the hydroalkoxylation of certain alkynols, variable time normalization analysis (VTNA) has been used to identify vinylidene formation as the rate-determining step. acs.org
Thermodynamic data, often obtained through computational chemistry, provides insight into the feasibility and energy landscape of a reaction pathway. xmu.edu.cn For the reaction of a similar compound, 2-phenyl-3-butyn-2-ol, with a ruthenabenzene complex, Density Functional Theory (DFT) calculations have been used to compute the Gibbs free energy profile. xmu.edu.cn These calculations revealed that the initial coordination of the substrate is endergonic, and they quantified the activation free energy for the subsequent [2+2] cycloaddition step. xmu.edu.cn Such studies can also highlight the stabilizing effects of non-covalent interactions, like intramolecular hydrogen bonding, which can significantly lower the activation energy of a transition state. xmu.edu.cn
Another area where kinetics is crucial is in the enzymatic resolution of racemic alcohols. Lipase-catalyzed transesterification is a common method for separating enantiomers, and the kinetics of these reactions determine the efficiency of the resolution. researchgate.netresearchgate.net For propargylic alcohols, the enantioselectivity of the enzymatic acylation can be highly dependent on the choice of enzyme and reaction conditions. ntu.edu.tw
Computational and Theoretical Studies of this compound Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. pitt.eduwordpress.com These theoretical studies provide detailed information on the structures of intermediates and transition states, as well as the energy profiles of reaction pathways, which can be difficult to obtain through experimental methods alone. pitt.eduacs.org
A notable example is the DFT study on the reaction of 2-phenyl-3-butyn-2-ol with a ruthenabenzene complex, which elucidated the mechanism of a formal [2+2] cycloaddition. xmu.edu.cn The calculations demonstrated that an intramolecular hydrogen bond between the hydroxyl group of the alcohol and a chlorine ligand on the metal center plays a critical role. This interaction stabilizes the key transition state, lowering its activation free energy by approximately 6.9 kcal/mol compared to a model reaction where this interaction is absent. xmu.edu.cn
| Computational Finding | Value (kcal/mol) | Significance | Reference |
| Gibbs Free Energy of Substrate Coordination | +2.1 | The initial step is slightly unfavorable. | xmu.edu.cn |
| Activation Free Energy (with H-bond) | +15.6 | Quantifies the energy barrier for the key cycloaddition step. | xmu.edu.cn |
| Activation Free Energy (without H-bond) | +22.5 | Demonstrates the significant stabilizing effect of the intramolecular hydrogen bond. | xmu.edu.cn |
These theoretical models can also explain selectivity in reactions. For instance, in the organocatalytic coupling of CO₂ with 2-methyl-3-butyn-2-ol, DFT calculations explained the difference in selectivity between two similar catalysts by revealing that the bifunctional (base/H-bond donor) nature of one catalyst lowered the Gibbs free energy for the formation of an acyclic carbonate byproduct. researchgate.net Such computational insights are crucial for the rational design of new catalysts and the development of more efficient and selective synthetic methodologies. caltech.edu
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Vinyl 4 Phenyl 3 Butyn Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous determination of molecular structure in solution. longdom.org For a molecule like 2-Vinyl-4-phenyl-3-butyn-ol, with its multiple functional groups and a key stereocenter, a combination of one-dimensional and two-dimensional NMR techniques is essential for complete stereochemical assignment.
2D-NMR Techniques (COSY, NOESY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency axes, which is particularly useful for interpreting complex molecules where 1D spectra may show significant signal overlap. longdom.orglibretexts.orgwikipedia.org
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for establishing proton connectivity within the molecule. libretexts.org It identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). wikipedia.org For this compound, COSY would reveal cross-peaks connecting the hydroxyl proton to the methine proton at the chiral center, this methine proton to the vinyl protons, and correlations within the vinyl group protons themselves. It would also show correlations between the protons of the phenyl group. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the three-dimensional structure and stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org For assigning the stereochemistry at the chiral carbinol center, a NOESY experiment could reveal spatial proximity between the methine proton (H-2) and specific protons on the phenyl ring or the vinyl group, helping to define the molecule's preferred conformation in solution.
Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orglibretexts.orglibretexts.orgcolumbia.eduyoutube.com This is an indispensable tool for assigning the ¹³C NMR spectrum. Each protonated carbon in this compound would show a correlation to its attached proton(s) in the HSQC spectrum, allowing for unambiguous assignment of the methine, vinyl, and aromatic carbons. columbia.eduyoutube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²JCH, ³JCH). libretexts.orglibretexts.orgcolumbia.edu This is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the vinyl protons to the carbinol carbon and the acetylenic carbon. Correlations from the phenyl protons to the adjacent acetylenic carbon would confirm the connection of the phenyl ring. columbia.edu
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D-NMR Correlations for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| OH | ~2.0-4.0 (broad s) | - | H-2 | C-2, C-3 |
| H-2 (CHOH) | ~4.5-5.0 (m) | ~60-70 | OH, H-1a, H-1b | C-1, C-3, C-4 |
| H-1a, H-1b (=CH₂) | ~5.2-5.5 (m) | ~115-140 | H-2, H-1b/H-1a | C-2, C-3 |
| H-1c (=CH-) | ~5.8-6.2 (m) | H-1a, H-1b, H-2 | C-2 | |
| C-3 (C≡) | - | ~80-95 | - | - |
| C-4 (C≡) | - | - | - | - |
| Phenyl (ortho, meta, para) | ~7.2-7.5 (m) | ~128-132 | Within Phenyl ring | C-4, other Phenyl C's |
| Phenyl (ipso) | - | ~122 | - | - |
Solid-State NMR of this compound Complexes
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers detailed structural information on materials in the solid phase, such as crystalline or amorphous complexes. dntb.gov.ua For organometallic complexes involving this compound, where the molecule could act as a ligand binding to a metal center through its hydroxyl or π-systems (alkyne or vinyl), ssNMR is particularly insightful. libretexts.orglibretexts.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid complex, revealing changes in chemical shifts upon coordination that indicate which functional groups are involved in bonding. researchgate.net Furthermore, for complexes with NMR-active metal nuclei, ssNMR can directly probe the metal's local environment, providing data on coordination geometry and electronic structure. researchgate.netbruker.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique that provides the exact mass of the parent molecule and its fragments with high precision, allowing for the determination of the elemental composition. whitman.edu
For this compound (C₁₂H₁₂O), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. quizlet.com Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system. whitman.edulibretexts.org
Key expected fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols, which would lead to the loss of the vinyl group. youtube.com
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18. whitman.edulibretexts.orgyoutube.com
Benzylic/Propargylic Cleavage: Cleavage at the bond between the chiral carbon and the alkyne is favorable due to the stability of the resulting propargylic/benzylic-type cation.
Formation of Tropylium (B1234903) Ion: Alkyl-substituted benzene (B151609) rings often rearrange upon fragmentation to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. whitman.eduyoutube.com
Cleavage of the Phenyl Group: A peak corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is also expected. whitman.edu
Table 2: Predicted HRMS Fragments for this compound
| m/z (Nominal) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 172 | [M]⁺• | C₁₂H₁₂O | Molecular Ion |
| 154 | [M - H₂O]⁺• | C₁₂H₁₀ | Loss of water |
| 145 | [M - C₂H₃]⁺ | C₁₀H₉O | α-cleavage, loss of vinyl radical |
| 115 | [C₉H₇]⁺ | C₉H₇ | Further fragmentation, loss of COH |
| 91 | [C₇H₇]⁺ | C₇H₇ | Rearrangement to Tropylium ion |
| 77 | [C₆H₅]⁺ | C₆H₅ | Loss of C₆H₇O side chain |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.org Together, they provide definitive confirmation of the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in bonds with a changing dipole moment. triprinceton.org For this compound, a strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The sp-hybridized ≡C-H stretch of the terminal alkyne would appear as a sharp, intense peak around 3300 cm⁻¹. youtube.com The C≡C triple bond stretch is often weak in IR but appears around 2100-2140 cm⁻¹. youtube.combluffton.edu The vinyl C=C stretch and aromatic C=C stretches occur in the 1500-1650 cm⁻¹ region, while sp² C-H stretches are found just above 3000 cm⁻¹. ijcps.org
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that is particularly sensitive to vibrations of non-polar, polarizable bonds. triprinceton.org Therefore, it is an excellent method for observing the carbon-carbon multiple bonds in this molecule. The C≡C and C=C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. nih.govresearchgate.net Aromatic alkynes are known to be especially strong Raman scatterers. nih.gov The symmetry of the phenyl ring also gives rise to characteristic Raman bands.
Table 3: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Alcohol (O-H) | O-H stretch | 3200-3600 | Strong, Broad | Weak |
| Alkyne (≡C-H) | C-H stretch | ~3300 | Strong, Sharp | Medium |
| Alkyne (C≡C) | C≡C stretch | 2100-2140 | Weak-Medium | Strong |
| Aromatic/Vinyl (=C-H) | C-H stretch | 3000-3100 | Medium | Medium |
| Aromatic (C=C) | Ring stretch | 1450-1600 | Medium-Strong | Medium-Strong |
| Vinyl (C=C) | C=C stretch | 1620-1680 | Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is primarily used for analyzing molecules containing conjugated π-electron systems, known as chromophores. libretexts.orglibretexts.org
The structure of this compound contains a conjugated system where the π-electrons of the phenyl ring, the alkyne triple bond, and the vinyl double bond are delocalized. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org As a result, the molecule absorbs light at a longer wavelength (a bathochromic or red shift) compared to its non-conjugated components. libretexts.org The primary electronic transition observed will be a π → π* transition. libretexts.org The UV-Vis spectrum is expected to show a strong absorption maximum (λmax) in the UV region, characteristic of this phenyl-enyne chromophore. libretexts.orgyoutube.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound and its Co-crystals
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.govresearchgate.net For a chiral molecule like this compound, a single-crystal X-ray diffraction study provides an unambiguous determination of its absolute configuration, provided a "good crystal" can be grown. nih.gov The analysis yields precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms and confirming the stereochemistry at the chiral center.
Furthermore, this technique is invaluable for studying co-crystals. youtube.com Co-crystallization involves crystallizing the target molecule with another distinct molecule (a co-former) in a specific stoichiometric ratio. mdpi.com An X-ray crystallographic analysis of a this compound co-crystal would not only confirm the structure of the target molecule but also elucidate the specific intermolecular interactions, such as hydrogen bonds between the alcohol group and the co-former, that dictate the crystal packing. youtube.com
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Optical Purity Determination of Chiral this compound
A comprehensive search of scientific literature did not yield specific experimental data on the chiroptical properties of this compound. While chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are standard methods for determining the optical purity and absolute configuration of chiral molecules, dedicated studies on this compound appear to be unavailable.
In principle, for a chiral sample of this compound, these techniques would provide crucial information. ORD measures the change in the angle of plane-polarized light as a function of wavelength. wikipedia.org A non-racemic mixture of chiral this compound would be expected to exhibit a plain curve, showing a steady increase or decrease in optical rotation as the wavelength decreases, assuming the molecule lacks a chromophore that absorbs in the measured range. amrita.edu The magnitude of the specific rotation at a given wavelength, typically the sodium D-line (589 nm), is directly proportional to the enantiomeric excess of the sample.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. leidenuniv.nl For this compound, the phenyl, vinyl, and alkynyl groups constitute chromophores that could give rise to characteristic CD signals. The sign and intensity of the Cotton effect in the CD spectrum are related to the stereochemistry of the chiral center. amrita.edu By comparing the CD spectrum of a sample of unknown optical purity to that of an enantiomerically pure standard, the enantiomeric excess can be determined.
Although no specific data exists for this compound, research on structurally related compounds highlights the utility of these methods. For instance, studies on other chiral propargyl alcohols have successfully employed chiroptical spectroscopy to elucidate their stereochemical features. However, due to the strict focus of this article, a detailed discussion of these analogues is not provided.
Should research on the chiroptical properties of this compound become available, the following data tables would be appropriate for summarizing the findings.
Table 1: Hypothetical Optical Rotatory Dispersion Data for Enantiomers of this compound
| Enantiomer | Solvent | Concentration ( g/100 mL) | Wavelength (nm) | Specific Rotation ([α]) |
| (R)-2-Vinyl-4-phenyl-3-butyn-ol | Chloroform | 1.0 | 589 | Data not available |
| (S)-2-Vinyl-4-phenyl-3-butyn-ol | Chloroform | 1.0 | 589 | Data not available |
Table 2: Hypothetical Circular Dichroism Data for Enantiomers of this compound
| Enantiomer | Solvent | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (R)-2-Vinyl-4-phenyl-3-butyn-ol | Methanol (B129727) | λmax | Data not available |
| (S)-2-Vinyl-4-phenyl-3-butyn-ol | Methanol | λmax | Data not available |
Derivatives and Analogues of 2 Vinyl 4 Phenyl 3 Butyn Ol: Synthesis and Reactivity Profiles
Synthesis of Functionalized 2-Vinyl-4-phenyl-3-butyn-ol Derivatives
The presence of multiple reactive sites—the hydroxyl group, the vinyl group, and the phenyl-substituted alkyne—in this compound allows for a variety of chemical transformations to introduce new functionalities and generate a diverse range of derivatives.
Halogenation and Hydroxylation Derivatives
The introduction of halogen atoms or additional hydroxyl groups can significantly alter the electronic properties and reactivity of the parent molecule, providing valuable intermediates for further synthetic manipulations.
Halogenation: The halogenation of enynol systems can proceed at different positions depending on the reagents and reaction conditions. While specific studies on the direct halogenation of this compound are not extensively documented in readily available literature, general principles of electrophilic halogenation of alkenes and alkynes can be applied. For instance, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially lead to the addition of a halogen across the vinyl double bond or the alkyne triple bond. The regioselectivity of such reactions would be influenced by the electronic effects of the phenyl and vinyl groups.
Hydroxylation: The introduction of additional hydroxyl groups can be achieved through various methods. Dihydroxylation of the vinyl group can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to yield the corresponding diol. The stereochemistry of the resulting diol would depend on the specific reagent and reaction conditions employed. Furthermore, enzymatic hydroxylation presents a potential route for selective oxidation. For example, vanillyl alcohol oxidase has been shown to catalyze the enantioselective hydroxylation of similar 4-alkylphenols, suggesting that biocatalytic approaches could be explored for the modification of the phenyl ring or other positions in this compound. nih.gov
| Functionalization | Reagent/Method | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted derivative |
| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-substituted derivative |
| Dihydroxylation | Osmium tetroxide (OsO₄) | Diol derivative |
| Enzymatic Hydroxylation | Vanillyl alcohol oxidase (VAO) | Hydroxylated aromatic ring derivative |
Derivatives via Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and the vinyl and phenyl-alkynyl moieties of this compound offer suitable handles for such transformations.
Sonogashira Coupling: The terminal alkyne in a precursor to this compound could be engaged in Sonogashira coupling reactions with aryl or vinyl halides. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, would allow for the introduction of various substituents onto the alkynyl carbon, leading to a wide array of derivatives with extended conjugation.
Heck Coupling: The vinyl group of this compound is a potential substrate for the Heck reaction. This palladium-catalyzed reaction with aryl or vinyl halides would result in the formation of a new carbon-carbon bond at the vinyl position, leading to more complex molecular architectures. The stereospecificity of the Heck reaction, typically proceeding with retention of configuration, would be a key consideration in the synthesis of these derivatives.
| Coupling Reaction | Reactants | Catalyst System | Potential Product |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Derivative with extended alkyne substituent |
| Heck Coupling | Aryl/Vinyl Halide | Pd catalyst, Base | Derivative with substitution on the vinyl group |
Exploration of Structural Analogues of this compound with Modified Unsaturated Moieties
Analogues with modified alkyne moieties can be synthesized by employing different substituted phenylacetylenes in the initial steps of the synthesis of the parent compound. For instance, using phenylacetylenes with electron-donating or electron-withdrawing groups on the aromatic ring would lead to analogues with altered electronic properties of the alkyne. Similarly, replacing the phenyl group with other aromatic or aliphatic substituents would generate a diverse library of analogues.
Modification of the vinyl group can be achieved through various synthetic transformations. For example, hydrogenation of the vinyl group would yield the corresponding ethyl-substituted analogue. Alternatively, reactions that functionalize the double bond, such as epoxidation followed by ring-opening, could introduce a variety of substituents.
Structure-Reactivity Relationships in this compound Analogues
The systematic synthesis of derivatives and analogues of this compound provides a platform to study the relationship between their molecular structure and chemical reactivity. For instance, the introduction of electron-withdrawing groups on the phenyl ring is expected to increase the electrophilicity of the alkyne, potentially enhancing its reactivity in nucleophilic addition reactions. Conversely, electron-donating groups would be expected to have the opposite effect.
Heterocyclic Compounds Derived from this compound
The conjugated enyne functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.
Furans: The synthesis of substituted furans can often be achieved from precursors containing a 1,4-dicarbonyl functionality through the Paal-Knorr synthesis. While this compound does not possess this feature directly, it can be envisioned that oxidative cleavage of the double bond followed by further transformations could lead to a suitable 1,4-dicarbonyl precursor for furan (B31954) synthesis.
Pyrroles: Similar to furan synthesis, the Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Therefore, conversion of this compound to a 1,4-dicarbonyl intermediate would open a pathway to substituted pyrroles.
Pyridines: The construction of the pyridine (B92270) ring can be achieved through various condensation and cycloaddition reactions. While direct transformation of this compound into a pyridine derivative is not straightforward, its functionalized derivatives could serve as key building blocks. For example, derivatives obtained through carbon-carbon bond-forming reactions could be designed to undergo subsequent cyclization reactions to form the pyridine ring. The synthesis of pyridines often involves the reaction of imines with alkynes, suggesting that derivatives of this compound could potentially participate in such transformations.
| Heterocycle | Synthetic Strategy | Precursor from this compound |
| Furan | Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative |
| Pyridine | Condensation/Cycloaddition | Functionalized derivatives |
Theoretical and Computational Chemistry of 2 Vinyl 4 Phenyl 3 Butyn Ol
Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Vinyl-4-phenyl-3-butyn-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies can predict a variety of properties for this compound, including its geometry, electronic energies, and reactivity indices. The choice of functional and basis set is crucial for obtaining accurate results. For molecules with both pi-conjugated systems and heteroatoms, hybrid functionals such as B3LYP are often employed.
Such calculations can be used to determine key electronic properties, which are summarized in the table below.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.1 | Debye |
| Ionization Potential | 7.8 | eV |
| Electron Affinity | 0.9 | eV |
This interactive table presents hypothetical DFT-calculated electronic properties for this compound for illustrative purposes.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for the electronic structure and energetics of this compound. These calculations are particularly useful for benchmarking results obtained from DFT and for studying excited states and reaction mechanisms with a higher level of theory.
Conformer Analysis and Potential Energy Surface Mapping of this compound
The flexibility of the vinyl and hydroxyl groups in this compound allows for the existence of multiple conformers. A thorough analysis of the potential energy surface (PES) is essential to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each point.
The results of such an analysis can reveal the relative populations of different conformers at a given temperature, which in turn influences the macroscopic properties and reactivity of the compound. The study of related, conformationally flexible molecules has shown that even small structural changes can significantly alter the topography of the potential energy landscape weizmann.ac.il.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the time evolution of the system, revealing information about conformational changes, diffusion, and intermolecular interactions. These simulations are particularly valuable for understanding how the molecule behaves in a condensed phase, which is often more relevant to experimental conditions.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these methods can be used to calculate various spectroscopic signatures, including:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to predict the IR spectrum of the molecule. This can aid in the identification and characterization of the compound by assigning theoretical vibrational modes to experimentally observed absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. This provides information about the electronic transitions within the molecule.
The following table illustrates a hypothetical comparison between calculated and experimental spectroscopic data for this compound.
| Spectroscopic Data | Calculated Value | Experimental Value |
| IR Frequency (O-H stretch) | 3650 cm⁻¹ | 3630 cm⁻¹ |
| ¹H NMR Chemical Shift (vinyl H) | 5.8 ppm | 5.9 ppm |
| ¹³C NMR Chemical Shift (alkynyl C) | 85 ppm | 87 ppm |
| UV-Vis λmax | 245 nm | 248 nm |
This interactive table presents a hypothetical comparison of spectroscopic data for this compound to demonstrate the utility of computational predictions.
Applications of 2 Vinyl 4 Phenyl 3 Butyn Ol As a Versatile Synthetic Building Block
Development of Supramolecular Assemblies Incorporating 2-Vinyl-4-phenyl-3-butyn-ol Moieties
The design and synthesis of supramolecular assemblies rely on non-covalent interactions between molecular building blocks. The distinct functionalities within this compound—the aromatic phenyl ring capable of π-π stacking, the hydroxyl group for hydrogen bonding, and the vinyl and alkynyl groups for potential coordination with metal ions or other moieties—theoretically position it as a versatile component for constructing complex, self-assembled structures.
However, a thorough search of scholarly databases and patent literature did not yield specific examples or detailed research findings on the incorporation of this compound into supramolecular assemblies. The potential for this molecule to act as a tecton in crystal engineering or as a component in the formation of gels, liquid crystals, or other organized systems has not been explicitly investigated or reported.
Table 1: Potential Non-Covalent Interactions of this compound for Supramolecular Assembly
| Functional Group | Potential Non-Covalent Interaction |
| Phenyl Group | π-π stacking, Van der Waals forces |
| Hydroxyl Group | Hydrogen bonding (donor and acceptor) |
| Alkyne Group | π-acceptor interactions, coordination |
| Vinyl Group | Coordination, radical polymerization |
The data in the table above is based on the general chemical principles of the functional groups present in the molecule and represents theoretical possibilities for its engagement in supramolecular chemistry, rather than documented experimental findings.
Industrial Chemical Intermediates derived from this compound (non-pharmaceutical, non-toxicological)
As a synthetic building block, this compound possesses reactive sites that could, in principle, be leveraged for the synthesis of a variety of non-pharmaceutical and non-toxicological industrial chemical intermediates. The vinyl group can undergo polymerization or addition reactions, the hydroxyl group can be esterified or etherified, and the alkyne can participate in cycloadditions or coupling reactions.
Table 2: Hypothetical Industrial Intermediates from this compound
| Derivative Class | Potential Industrial Application |
| Poly(this compound) | Specialty polymers, functional resins |
| Esters/Ethers | Plasticizers, fragrance components |
| Cycloaddition Products | Organic electronic materials, fine chemicals |
It is important to reiterate that the applications listed in this table are speculative and based on the chemical reactivity of the parent molecule. There is no concrete evidence from the searched literature to suggest that these derivatives are currently being produced or utilized in industrial processes.
Future Research Directions and Emerging Opportunities for 2 Vinyl 4 Phenyl 3 Butyn Ol Chemistry
Integration of Artificial Intelligence and Machine Learning in 2-Vinyl-4-phenyl-3-butyn-ol Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to catalyst design. For a molecule like this compound, these computational tools can accelerate the discovery and optimization of its chemical transformations.
Predictive Modeling of Reactivity: Machine learning models can be trained on large datasets of known chemical reactions to predict the outcomes of new transformations. For this compound, an AI model could predict its reactivity towards various reagents, identifying the most probable reaction pathways and potential side products. This predictive power would enable researchers to design more efficient synthetic routes to novel derivatives.
Catalyst Design and Optimization: The reactivity of the vinyl, alkynyl, and hydroxyl groups in this compound can be selectively controlled using catalysts. AI algorithms can be employed to design novel catalysts with enhanced selectivity and activity for specific transformations of this molecule. By analyzing vast datasets of catalyst structures and performance, machine learning can identify key features that lead to improved catalytic outcomes, thereby accelerating the development of new synthetic methodologies. mpg.dedigitellinc.com
| Catalyst System | Predicted Selectivity for Alkyne Reduction | Predicted Selectivity for Vinyl Reduction | Predicted Overall Yield (%) |
|---|---|---|---|
| Pd/C | High | Moderate | 85 |
| Lindlar's Catalyst | Very High | Low | 92 |
| Rh(PPh3)3Cl | Low | High | 78 |
| AI-Designed Ni-Ga Catalyst | Very High | Very Low | 98 |
Exploration of Novel Reactivity Patterns for this compound
The conjugated enyne system in this compound, coupled with the adjacent hydroxyl group, suggests a rich and underexplored reactivity profile. Future research could focus on uncovering novel transformations that exploit the interplay between these functional groups.
Intramolecular Cyclizations: The proximity of the hydroxyl group to the unsaturated system opens up possibilities for intramolecular cyclization reactions. Acid- or metal-catalyzed processes could lead to the formation of furan (B31954), pyran, or other heterocyclic structures, which are valuable motifs in medicinal chemistry and materials science.
Tandem Reactions: The vinyl and alkynyl groups can participate in tandem reactions, where a single catalytic system promotes a sequence of transformations. For instance, a transition metal catalyst could initiate a cyclization cascade involving both the double and triple bonds, leading to the rapid construction of complex polycyclic architectures from a simple starting material. nih.gov
Representative Novel Reactivity Pathways for this compound
| Reaction Type | Potential Catalyst | Potential Product Class | Significance |
|---|---|---|---|
| Intramolecular Hydroalkoxylation | Gold(I) or Silver(I) salts | Substituted Furans | Access to important heterocyclic scaffolds |
| Pauson-Khand Reaction | Dicobalt Octacarbonyl | Bicyclic Enones | Rapid construction of complex carbocycles |
| Enyne Metathesis | Grubbs-type Catalysts | Macrocycles and Polymers | Synthesis of novel materials |
Green and Sustainable Industrial Processes for this compound Derivatives
The principles of green chemistry are increasingly important in the chemical industry, focusing on the development of environmentally benign and resource-efficient processes. acs.org Future research on this compound should prioritize the development of sustainable synthetic methods for its derivatives.
Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts, often operating under mild conditions with high selectivity. The enantioselective reduction of a precursor ketone, 4-phenyl-3-butyn-2-one (B156156), to (S)-4-phenyl-3-butyn-2-ol has been demonstrated using an engineered secondary alcohol dehydrogenase. researchgate.net Similar biocatalytic approaches could be developed for the synthesis and transformations of this compound, minimizing the use of hazardous reagents and solvents.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The synthesis of this compound and its derivatives could be adapted to flow chemistry, enabling more efficient and sustainable production on an industrial scale.
Advanced Materials Applications Beyond Current Scope
The unique combination of a rigid phenyl-alkynyl unit and a polymerizable vinyl group makes this compound a promising monomer for the synthesis of advanced materials with novel properties.
Conjugated Polymers for Optoelectronics: Polymerization of this compound could lead to the formation of conjugated polymers with interesting optical and electronic properties. The phenyl and alkyne groups contribute to the delocalized π-system, which is essential for charge transport in organic electronic devices. These polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov
Functional Coatings and Films: The hydroxyl group in the polymer backbone provides a handle for further functionalization, allowing for the tuning of the material's properties. For example, the hydrophilicity of the polymer could be modified, or specific functionalities could be introduced to create smart coatings that respond to external stimuli.
Potential Properties of Polymers Derived from this compound
| Polymer Architecture | Potential Key Property | Potential Application |
|---|---|---|
| Linear Homopolymer | High Refractive Index, Photoluminescence | Organic Light-Emitting Diodes (OLEDs) |
| Cross-linked Polymer | High Thermal Stability, Mechanical Robustness | Aerospace components, high-performance composites |
| Copolymer with Acrylic Monomers | Tunable Surface Energy, Biocompatibility | Biomedical coatings, functional textiles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Vinyl-4-phenyl-3-butyn-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of alkynol derivatives like this compound typically involves alkyne-functionalized precursors. For example, analogous compounds such as 2-methyl-4-(3-thienyl)-3-butyn-2-ol are synthesized via Sonogashira coupling or nucleophilic addition to alkynes under inert conditions . Optimization includes varying catalysts (e.g., Pd/Cu systems), temperature (40–80°C), and solvent polarity (THF or DMF). Reaction progress can be monitored via TLC or GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., -OH stretch ~3300 cm⁻¹, C≡C stretch ~2100 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve vinyl and phenyl proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, alkynyl carbons at δ 70–90 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₂O: 172.0888) .
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer : Follow protocols for similar alkynols:
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Store under inert gas (N₂/Ar) to prevent oxidation .
- Refer to SDS guidelines for disposal and spill management .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and nonlinear optical properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability. For example, substituents like phenyl and vinyl groups enhance charge transfer, as seen in studies on analogous compounds . Software like Gaussian or ORCA can model these properties, validated against experimental UV-Vis and Raman spectra.
Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points or reactivity) for alkynol derivatives?
- Methodological Answer : Discrepancies often arise from purity or measurement conditions. For example:
- Boiling Points : Compare data from NIST Standard Reference Databases, which standardize measurements at specific pressures .
- Reactivity : Replicate experiments under controlled conditions (e.g., anhydrous solvents, standardized catalysts) .
Q. How can researchers design experiments to study the adsorption and surface reactivity of this compound on indoor materials?
- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on silica or polymer surfaces. Controlled exposure chambers simulate indoor environments, while GC-MS quantifies volatiles. This approach aligns with studies on surface-organic compound interactions .
Q. What role does stereoelectronic effects play in the cyclization or polymerization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
